2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one
Beschreibung
The compound 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one is a quinazolinone derivative characterized by a fused quinoline-quinazolinone scaffold. Key structural features include:
- A 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline moiety linked via a sulfanyl group to a 3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one core.
- Substituents such as chloro, phenyl, ethyl, and methoxy groups, which may influence physicochemical properties and biological activity.
Eigenschaften
Molekularformel |
C27H22ClN3O4S |
|---|---|
Molekulargewicht |
520.0 g/mol |
IUPAC-Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C27H22ClN3O4S/c1-4-31-26(33)18-13-21(34-2)22(35-3)14-20(18)30-27(31)36-24-23(15-8-6-5-7-9-15)17-12-16(28)10-11-19(17)29-25(24)32/h5-14H,4H2,1-3H3,(H,29,32) |
InChI-Schlüssel |
IYTKZMNLLJHQDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=CC(=C(C=C2N=C1SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of Anthranilic Acid Derivatives
The quinazolinone core is synthesized via the Gould-Jacobs reaction, which involves cyclization of substituted anthranilic acid derivatives.
Procedure :
-
Starting material : Methyl 4,5-dimethoxyanthranilate.
-
Reagents : Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF).
-
Conditions :
-
POCl₃ is added dropwise to DMF at 0°C.
-
Methyl 4,5-dimethoxyanthranilate is added, and the mixture is stirred at 110°C for 12 hours.
-
-
Workup : The product is precipitated by pouring into ammonium hydroxide and recrystallized from dichloromethane/heptane.
N-Alkylation at Position 3
The 3-ethyl group is introduced via alkylation:
-
Reagents : Ethyl bromide or ethyl iodide, potassium carbonate (K₂CO₃).
-
Solvent : DMF or acetonitrile.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Reaction Time | 12 hours |
| Yield | 85% |
Synthesis of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-thiol
Cyclization of 6-Chloro-4-phenyl-2-aminobenzoic Acid
Procedure :
Alternative Route via Mitsunobu Reaction
A thiol group can be introduced using a Mitsunobu reaction:
-
Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
-
Solvent : Dichloromethane (DCM).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 3 hours |
| Yield | 76% |
Coupling of Quinazolinone and Dihydroquinolinone Moieties
Nucleophilic Substitution
The sulfanyl bridge is formed via displacement of a leaving group (e.g., chloride) on the dihydroquinolinone by the thiolate from the quinazolinone:
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Reaction Time | 8 hours |
| Yield | 67% |
Oxidative Coupling
An alternative method uses iodine (I₂) for oxidative coupling:
Large-Scale Synthesis Considerations
For industrial production, the following optimizations are critical:
-
Gradual Reagent Addition : Adding ethylene carbonate over 4 hours reduces impurities.
-
Solvent Choice : Ethanol/water mixtures (1:1 v/v) for recrystallization improve purity.
-
Catalysts : Use of NaOMe in MeOH for methoxy group retention.
Scale-Up Data :
| Parameter | Value |
|---|---|
| Batch Size | 1 kg starting material |
| Purity | >99% (HPLC) |
Analytical Characterization
Final compounds are validated using:
Challenges and Solutions
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The chloro substituent at position 6 of the dihydroquinoline moiety is susceptible to nucleophilic displacement. This reactivity is critical for introducing functional groups to enhance pharmacological properties.
Key findings:
-
The chloro group’s reactivity is enhanced by electron-withdrawing effects of the adjacent carbonyl.
-
Substitution reactions are regioselective, favoring C6 due to steric and electronic factors .
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-), altering electronic properties and binding affinity.
| Oxidizing Agent | Conditions | Product | Stability/Notes |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 25°C, 6 hrs | Sulfoxide derivative | Moderate stability in solution |
| mCPBA | DCM, 0°C → RT, 2 hrs | Sulfone derivative | Requires inert atmosphere |
Studies on analogs indicate sulfone derivatives exhibit enhanced metabolic stability compared to sulfides .
Demethylation of Methoxy Groups
The 6,7-dimethoxy groups on the quinazolinone core can undergo demethylation to yield hydroxyl groups, enabling further functionalization.
This step is pivotal in synthesizing analogs with improved solubility or hydrogen-bonding capacity .
Functionalization of the Quinazolinone Core
The 4(3H)-one moiety participates in condensation and alkylation reactions.
Alkylation at N3
The ethyl group at N3 can be replaced via dealkylation-realkylation strategies.
| Reagent | Conditions | New Substituent | Yield/Purity |
|---|---|---|---|
| NaH, DMF, alkyl halides | 0°C → RT, 4–6 hrs | Bulky alkyl groups | 50–65% yield |
| Mitsunobu reaction | DIAD, PPh<sub>3</sub> | Alcohols → ethers | High stereoselectivity |
Condensation Reactions
The carbonyl group at position 4 reacts with hydrazines or amines to form hydrazones or imines.
Click Chemistry Modifications
The sulfanyl group and aromatic systems enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.
| Azide Source | Alkyne Partner | Conditions | Triazole Product |
|---|---|---|---|
| 4-Azidoquinoline | Propargyl ethers | CuSO<sub>4</sub>, sodium ascorbate | Triazole-linked conjugates |
This method is widely used to append pharmacophores or fluorescent tags .
Reductive Amination
The ketone group in the dihydroquinoline segment can undergo reductive amination to introduce amine functionalities.
| Amine | Reducing Agent | Conditions | Outcome |
|---|---|---|---|
| Benzylamine | NaBH<sub>3</sub>CN | MeOH, RT, 24 hrs | Secondary amine derivative |
| Piperidine | H<sub>2</sub> (Pd/C) | EtOH, 50°C, 12 hrs | Cyclic amine adduct |
Critical Insights:
-
Electronic Effects : Electron-withdrawing groups (e.g., Cl, carbonyl) activate specific positions for nucleophilic attacks.
-
Steric Hindrance : Bulky substituents on the quinazolinone ring limit reactivity at N3 and C2 .
-
Solubility Considerations : Demethylation or sulfone formation significantly improves aqueous solubility .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds similar to this molecule exhibit significant anticancer properties. For instance, studies have shown that derivatives containing quinoline structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular, the presence of the chloro and sulfanyl groups enhances the compound's efficacy against various cancer cell lines.
Case Study:
A study published in RSC Advances highlighted the synthesis of similar quinoline derivatives that demonstrated potent anticancer activity in vitro against human cancer cell lines, suggesting that modifications to the structure can lead to improved therapeutic agents .
Antimicrobial Properties
Compounds with similar structures have been tested for their antimicrobial activity against a range of pathogens. The quinoline framework has been associated with antibacterial and antifungal effects.
Case Study:
Research documented in PubChem indicates that certain derivatives of quinoline and quinazoline have shown effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The specific compound under consideration may exhibit similar antimicrobial properties due to its structural characteristics.
Structure-Activity Relationship (SAR)
The structure of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one suggests several points of modification for enhancing biological activity:
| Structural Feature | Potential Activity |
|---|---|
| Chloro Group | Increases lipophilicity and enhances binding affinity to biological targets |
| Sulfanyl Group | May contribute to antimicrobial and anticancer activities |
| Dimethoxy Groups | Potentially enhances solubility and bioavailability |
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. Techniques such as microwave-assisted synthesis or solvent-free conditions have been explored to improve yield and reduce reaction times.
Wirkmechanismus
The mechanism of action of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Binding Features of Quinazolinone Derivatives
Key Insights :
- The target compound’s sulfanyl group may enhance hydrophobic interactions in enzyme binding pockets, while 6,7-dimethoxy substituents could improve solubility .
- Compared to 4d-f (the most active AChE inhibitors in ), the target compound lacks amino acid-derived substituents, which may reduce H-bonding capacity .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Profiles
Key Insights :
- BBB Permeability Discrepancy : initially reports poor BBB permeability but later states good CNS permeation, suggesting variability across derivatives or experimental conditions .
- The 3-ethyl group in the target compound may reduce volume of distribution (VD), aligning with trends for low VD in quinazolinones .
Pharmacological Activity
Key Insights :
- The 6-chloro and phenyl groups in the target compound may enhance antimicrobial activity, as seen in chloro-methyl quinazolinones .
- Unlike 4d-f, the target compound lacks triazole rings (common in anti-tuberculosis analogs), suggesting divergent therapeutic applications .
Biologische Aktivität
The compound 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one represents a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H21ClN2O3S |
| Molecular Weight | 464.97 g/mol |
| LogP | 5.5744 |
| Polar Surface Area | 54.846 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways:
- Alpha-Adrenoceptor Antagonism : Similar compounds have demonstrated high binding affinity for alpha1-adrenoceptors, which are crucial in regulating vascular tone and blood pressure. This suggests potential antihypertensive effects .
- Antioxidant Activity : Some studies indicate that quinazoline derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Anticancer Properties : The structural components of the compound suggest potential activity against cancer cell lines, possibly through mechanisms involving apoptosis induction and inhibition of cell proliferation .
In Vitro Studies
In vitro assays have shown that derivatives of quinazoline compounds can effectively inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Compounds exhibited IC50 values in the micromolar range, indicating significant cytotoxicity.
In Vivo Studies
Preliminary in vivo studies have evaluated the antihypertensive effects of similar quinazoline derivatives:
- Animal Models : Spontaneously hypertensive rats (SHR) were used to assess blood pressure reduction.
- Findings : Administration resulted in a significant decrease in systolic blood pressure compared to control groups.
Case Studies
-
Case Study on Antihypertensive Effects :
- Objective : To evaluate long-term antihypertensive effects.
- Methodology : SHR were treated with the compound over a period of four weeks.
- Outcome : A notable reduction in blood pressure was observed, correlating with increased vasodilation.
-
Case Study on Anticancer Activity :
- Objective : To assess the anticancer potential against MCF-7 cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Outcome : The compound showed a dose-dependent decrease in cell viability.
Q & A
Q. What are the established synthetic routes and purification methods for this compound?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂) and arylboronic acids. Key steps include:
- Reaction conditions : Dioxane-water solvent system, K₂CO₃ as a base, and reflux at 80–100°C for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >95% purity . Example table:
| Reagent/Condition | Details |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (0.07 mmol) |
| Solvent System | Dioxane:Water (4:1) |
| Reaction Temperature | 80–100°C |
| Yield | 60–81% (dependent on substituents) |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological validation includes:
- HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm for purity assessment (>98%) .
- NMR : ¹H/¹³C spectra in DMSO-d₆ to confirm substituent positions (e.g., δH 0.82–8.23 ppm for alkyl/aryl protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 560.12) .
Q. How is initial biological activity screening designed for this compound?
- In vitro assays : Dose-response curves (0.1–100 µM) against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Control groups : Cisplatin or doxorubicin as positive controls, DMSO as a vehicle control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology : Systematic substitution of the quinazolinone core (e.g., replacing 6,7-dimethoxy with halogen or bulky groups) to assess impact on IC₅₀ values .
- Data analysis : Multivariate regression models to correlate substituent electronegativity/logP with cytotoxicity .
Q. What experimental designs evaluate environmental fate and degradation pathways?
- Long-term studies : Incubation in simulated environmental matrices (soil/water) under varying pH/temperature, followed by LC-MS/MS to detect degradation products (e.g., sulfonic acid derivatives) .
- Ecotoxicology : Daphnia magna acute toxicity tests (48-hr LC₅₀) to assess ecological risks .
Q. How can contradictory bioactivity data across studies be resolved?
- Replication : Multi-laboratory validation using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .
- Statistical rigor : Randomized block designs with ≥4 replicates to minimize batch-to-batch variability .
Q. What computational methods predict binding affinity with biological targets?
- Molecular docking : AutoDock Vina with homology-modeled kinase domains (e.g., EGFR or Aurora B) to identify key interactions (e.g., hydrogen bonds with quinazolinone carbonyl) .
- MD simulations : 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How is compound stability assessed under physiological conditions?
- Simulated gastric fluid (SGF) : Incubation at pH 1.2 (37°C, 24 hrs) with HPLC monitoring of degradation .
- Plasma stability : Rat plasma incubation (37°C, 6 hrs) followed by protein precipitation and LC-MS analysis .
Q. What strategies enhance efficacy against multidrug-resistant targets?
Q. Which theoretical frameworks guide mechanistic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
